molecular formula C16H21NO3 B15203444 (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected

(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected

Cat. No.: B15203444
M. Wt: 275.34 g/mol
InChI Key: BMGZKXBNDSMHNM-ZDUSSCGKSA-N
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Description

(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound of significant interest in organic chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protective group used in the synthesis of amines and amino acids. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of N-BOC protected compounds often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-15 in ethanol has been reported to provide high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: 2-Benzyl-4-hydroxypyrrolidine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with various molecular targets. The N-BOC group provides steric protection, allowing selective reactions at other functional groups. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-oxopyrrolidine: Lacks the N-BOC protection, making it less stable under certain conditions.

    N-BOC protected pyrrolidine: Similar structure but without the benzyl group, leading to different reactivity and applications.

    2-Benzylpyrrolidine: Does not have the ketone group, affecting its chemical behavior.

Uniqueness

(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to the combination of the N-BOC protective group and the benzyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl (2S)-2-benzyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1

InChI Key

BMGZKXBNDSMHNM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2

Origin of Product

United States

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